Synthesis of 2,3,4-Tris(1-phenylethyl)phenol: A Technical Overview
Synthesis of 2,3,4-Tris(1-phenylethyl)phenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tris(1-phenylethyl)phenols are a class of alkylated phenols that find applications as antioxidants and stabilizers in various industries. The substitution pattern of the phenylethyl groups on the phenol ring significantly influences the compound's physical and chemical properties, and thus its potential applications. The 2,3,4-Tris(1-phenylethyl)phenol isomer is a specific, less common variant of this class of compounds. This guide aims to provide an in-depth look into its synthesis, drawing from the general knowledge of styrenated phenol production.
General Synthesis Methodology: Friedel-Crafts Alkylation
The primary route for synthesizing tris(1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[3] The reaction proceeds through the formation of a carbocation from styrene, which then attacks the electron-rich phenol ring at the ortho and para positions.
The overall reaction can be represented as:
Phenol + 3 Styrene --(Catalyst)--> Tris(1-phenylethyl)phenol
Achieving a high yield of the tri-substituted product, and specifically the 2,3,4-isomer, is challenging due to the formation of a complex mixture of mono-, di-, and tri-substituted isomers, including the thermodynamically more stable 2,4,6-Tris(1-phenylethyl)phenol.[1][4]
Experimental Considerations for the Synthesis of Tris(1-phenylethyl)phenols
While a specific protocol for 2,3,4-Tris(1-phenylethyl)phenol is not available, the following parameters are crucial in the general synthesis of styrenated phenols and can be optimized to influence the product distribution.
Reactants and Stoichiometry
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Phenol: The starting aromatic compound.
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Styrene: The alkylating agent. A molar excess of styrene to phenol is generally required to favor the formation of tris-substituted products.[1]
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Catalyst: Various catalysts can be employed, including:
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Lewis Acids: AlCl₃, FeCl₃, InCl₃, etc.[3]
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Brønsted Acids: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), p-toluenesulfonic acid (p-TSA).[4][5]
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Solid Acid Catalysts: Sulfated zirconia (SO₄²⁻/ZrO₂) and other supported catalysts have been investigated to facilitate catalyst separation and recycling.[6][7]
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Reaction Conditions
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Temperature: The reaction temperature can influence the rate of reaction and the product distribution. Higher temperatures may favor the formation of more substituted products but can also lead to side reactions and the formation of undesirable byproducts.[1]
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Solvent: The reaction can be carried out with or without a solvent. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.
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Reaction Time: Sufficient reaction time is necessary to ensure the completion of the reaction and to maximize the yield of the desired product.
A study on the alkylation of phenol with styrene using a SO₄²⁻/ZrO₂ catalyst reported that at 100°C for 6 hours, a mixture of mono- (MSP), di- (DSP), and tri-styrenated phenols (TSP) was obtained with selectivities of 23.6%, 52.1%, and 5.4%, respectively.[6]
Challenges in Regioselective Synthesis
The primary challenge in the synthesis of 2,3,4-Tris(1-phenylethyl)phenol is controlling the regioselectivity of the Friedel-Crafts alkylation. The hydroxyl group of phenol is an ortho-, para-directing group, meaning that the incoming electrophile (the carbocation from styrene) will preferentially add to the positions ortho (2 and 6) and para (4) to the hydroxyl group. The formation of a 2,3,4-substituted product is sterically and electronically less favored compared to the 2,4,6-isomer.
Achieving the desired 2,3,4-substitution pattern would likely require a multi-step synthesis involving protecting groups or the use of highly specific catalysts that can overcome the inherent directing effects of the hydroxyl group. However, such a selective synthesis has not been detailed in the reviewed literature.
Known Properties of 2,3,4-Tris(1-phenylethyl)phenol
Despite the lack of a detailed synthesis protocol, some physical and chemical properties of 2,3,4-Tris(1-phenylethyl)phenol have been reported in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀O | [8][9] |
| Molecular Weight | 406.56 g/mol | [8] |
| CAS Number | 25640-71-5 | [8][9] |
| Appearance | No data available | |
| Boiling Point | 532.9 °C at 760 mmHg | [9] |
| Density | 1.076 g/cm³ | [9] |
| Flash Point | 244.9 °C | [9] |
| Refractive Index | 1.604 | [9] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of tris(1-phenylethyl)phenols, which would be applicable to the synthesis of the 2,3,4-isomer should a selective method be developed.
Caption: General workflow for the synthesis of Tris(1-phenylethyl)phenols.
Conclusion
The synthesis of 2,3,4-Tris(1-phenylethyl)phenol represents a significant challenge in synthetic organic chemistry due to the difficulty in controlling the regioselectivity of the Friedel-Crafts alkylation of phenol. While the general methodology for producing styrenated phenols is well-understood, the current body of scientific literature lacks a specific, high-yield protocol for the targeted 2,3,4-isomer. Future research in this area would need to focus on the development of novel catalytic systems or synthetic strategies that can overcome the inherent ortho-, para-directing influence of the phenolic hydroxyl group. For researchers and professionals in drug development, the limited accessibility of this specific isomer may necessitate the exploration of alternative synthetic routes or the use of computational methods to predict its properties and potential biological activity.
References
- 1. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 5. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3,4-Tris(1-phenylethyl)phenol | C30H30O | CID 3015242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3,4-tris(1-phenylethyl)phenol | 25640-71-5-Molbase [molbase.com]
